molecular formula C21H18FN5O2S B2385568 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894060-43-6

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2385568
CAS No.: 894060-43-6
M. Wt: 423.47
InChI Key: VFKQHAZMKXWXJC-UHFFFAOYSA-N
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Description

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridazine core linked to ethoxyphenyl and fluorophenyl groups, suggests it may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

  • Formation of the Triazolopyridazine Core: : This can be achieved through a cyclization reaction involving 2-hydrazinopyridine and an appropriate aldehyde. The reaction is usually carried out under mild conditions, often at room temperature, using a catalyst such as acetic acid .

  • Thioether Formation: : The next step involves the introduction of the thioether linkage. This can be done by reacting the triazolopyridazine intermediate with a thiol compound under basic conditions, such as using sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Acetamide Formation: : Finally, the acetamide group is introduced through an acylation reaction. This can be achieved by reacting the intermediate with an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Synthesis: To enhance efficiency and scalability, continuous flow reactors could be used, allowing for better control over reaction conditions and faster production rates.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the nitro groups or other reducible functionalities.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with triazolopyridazine cores have shown promise in various applications, including as enzyme inhibitors and antimicrobial agents. This specific compound could be explored for similar activities.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs. It could be investigated for its activity against various biological targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazines: Compounds like 1,2,4-triazolo[4,3-b]pyridazines are structurally similar and have been studied for their biological activities.

    Thioacetamides: Compounds with thioacetamide groups share similar chemical properties and reactivity.

Uniqueness

The uniqueness of 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)17-11-12-19-24-25-21(27(19)26-17)30-13-20(28)23-18-6-4-3-5-16(18)22/h3-12H,2,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQHAZMKXWXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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